molecular formula C7H9ClN2 B3058475 5-CHLORO-2-ISOPROPYLPYRIMIDINE CAS No. 89622-81-1

5-CHLORO-2-ISOPROPYLPYRIMIDINE

Cat. No.: B3058475
CAS No.: 89622-81-1
M. Wt: 156.61 g/mol
InChI Key: DPVOWMBARIWBDB-UHFFFAOYSA-N
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Description

5-Chloro-2-isopropylpyrimidine: is a heterocyclic organic compound with the molecular formula C7H9ClN2 It is a derivative of pyrimidine, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-2-isopropylpyrimidine typically involves the chlorination of 2-isopropylpyrimidine. One common method is the reaction of 2-isopropylpyrimidine with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at a temperature range of 0-50°C.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-isopropylpyrimidine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at position 5 can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides in the presence of a catalyst.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 5-amino-2-isopropylpyrimidine, while oxidation may produce this compound-4-carboxylic acid.

Scientific Research Applications

Chemistry: 5-Chloro-2-isopropylpyrimidine is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, this compound is studied for its potential as an inhibitor of specific enzymes or receptors. Its structural similarity to nucleotides makes it a candidate for exploring interactions with DNA or RNA.

Medicine: The compound has shown promise in medicinal chemistry as a scaffold for developing new drugs. It is investigated for its potential anti-inflammatory, antiviral, and anticancer properties.

Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials. Its reactivity and versatility make it valuable in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 5-chloro-2-isopropylpyrimidine involves its interaction with specific molecular targets. For instance, in anti-inflammatory applications, it may inhibit the activity of enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), thereby reducing the production of inflammatory mediators like prostaglandins and leukotrienes. The compound’s ability to bind to nucleic acids or proteins can also influence cellular processes and pathways, leading to its observed biological effects.

Comparison with Similar Compounds

  • 5-Chloro-2,4,6-trifluoropyrimidine
  • 5-Chloro-2-methylpyrimidine
  • 5-Chloro-2-ethylpyrimidine

Comparison: Compared to these similar compounds, 5-chloro-2-isopropylpyrimidine is unique due to its isopropyl group at position 2, which imparts distinct steric and electronic properties. This difference can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

5-chloro-2-propan-2-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2/c1-5(2)7-9-3-6(8)4-10-7/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPVOWMBARIWBDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=C(C=N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80607238
Record name 5-Chloro-2-(propan-2-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80607238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89622-81-1
Record name 5-Chloro-2-(propan-2-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80607238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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